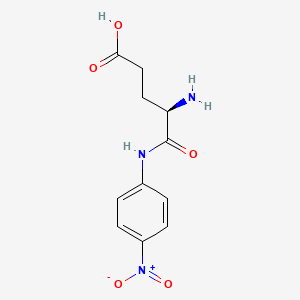

D-H-Glu-pNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-H-Glu-pNA, also known as D-H-Glu-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is composed of a peptide linked to a chromophore, p-nitroaniline, which produces a yellow color upon hydrolysis. This compound is widely utilized in enzymatic activity studies, particularly for serine proteases involved in coagulation and fibrinolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-H-Glu-pNA involves the coupling of D-glutamic acid with p-nitroaniline. The process typically begins with the protection of the amino group of D-glutamic acid, followed by the activation of the carboxyl group. The activated carboxyl group then reacts with p-nitroaniline to form the desired peptide bond. The final step involves deprotection to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

D-H-Glu-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction typically requires specific proteolytic enzymes, such as serine proteases, and is conducted under physiological conditions (pH 7.4, 37°C). Buffers like Tris-HCl are commonly used to maintain the pH .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be measured at 405 nm using a spectrophotometer .

Wissenschaftliche Forschungsanwendungen

D-H-Glu-pNA is extensively used in scientific research for various applications:

Biochemistry: It serves as a substrate for studying the activity of serine proteases and other proteolytic enzymes.

Pharmaceutical Industry: It is employed in drug development to screen for potential inhibitors of proteolytic enzymes.

Biotechnology: It is utilized in the production of recombinant proteins to monitor and optimize protease activity during purification processes.

Wirkmechanismus

D-H-Glu-pNA exerts its effects through enzymatic hydrolysis. The compound acts as a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantified spectrophotometrically, providing a measure of enzyme activity. The molecular targets of this compound are primarily serine proteases, which play crucial roles in various physiological processes, including blood coagulation and fibrinolysis .

Vergleich Mit ähnlichen Verbindungen

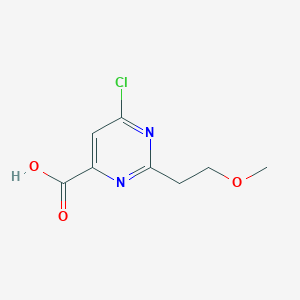

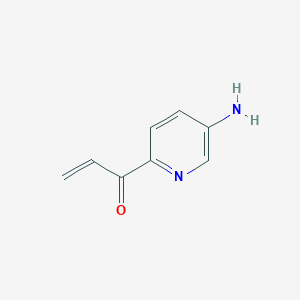

Similar Compounds

H-Glu-pNA: Similar to D-H-Glu-pNA but with L-glutamic acid instead of D-glutamic acid.

H-β-Ala-Gly-Arg-pNA: Another chromogenic substrate used for measuring thrombin activity.

ZGGR-AMC: A fluorogenic substrate used for detecting protease activity.

Uniqueness

This compound is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain proteolytic enzymes. This specificity makes it a valuable tool in biochemical assays for studying enzyme kinetics and screening enzyme inhibitors .

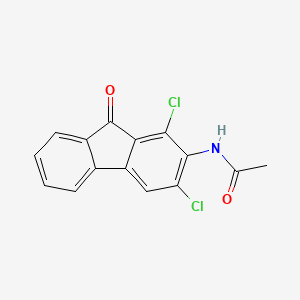

Eigenschaften

Molekularformel |

C11H13N3O5 |

|---|---|

Molekulargewicht |

267.24 g/mol |

IUPAC-Name |

(4R)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m1/s1 |

InChI-Schlüssel |

JXQXNQKTUGNZLD-SECBINFHSA-N |

Isomerische SMILES |

C1=CC(=CC=C1NC(=O)[C@@H](CCC(=O)O)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)

![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)